4-(1-Formylpiperazin-4-yl)benzaldehyde
Description
4-(1-Formylpiperazin-4-yl)benzaldehyde is a heterocyclic organic compound featuring a benzaldehyde group linked to a piperazine ring substituted with a formyl group at the 1-position. Its molecular formula is C₁₂H₁₃N₂O₂, and its structure combines the electrophilic aldehyde moiety with a piperazine scaffold, a common motif in medicinal chemistry. The compound serves as a versatile intermediate in organic synthesis, particularly for constructing Schiff bases, coordinating metal complexes, or synthesizing pharmacologically active molecules1.
The synthesis typically involves formylation of piperazine followed by coupling to 4-bromobenzaldehyde via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Its dual functional groups (aldehyde and formylated piperazine) enable diverse reactivity, making it valuable in drug discovery pipelines2.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-(4-formylphenyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H14N2O2/c15-9-11-1-3-12(4-2-11)14-7-5-13(10-16)6-8-14/h1-4,9-10H,5-8H2 |
InChI Key |
RLJBUQNWKLOTRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Agents
Research indicates that derivatives of 4-(1-Formylpiperazin-4-yl)benzaldehyde exhibit potent antimicrobial properties. A study demonstrated that related compounds showed significant inhibitory activity against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations as low as 0.39 μg/mL . This suggests potential for developing new antibiotics based on this scaffold.
Antiplasmodial Activity
The compound has been explored for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In structure-activity relationship studies, derivatives were synthesized that exhibited promising antiplasmodial effects, highlighting the potential for further development into therapeutic agents against malaria .
Neuroprotective Properties
There is emerging evidence that compounds related to this compound may have neuroprotective effects. For instance, some studies have indicated that piperazine derivatives can inhibit pathways associated with neurodegenerative diseases, suggesting applications in treating conditions like Alzheimer's disease .
Building Block for Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its formyl group allows for further derivatization, facilitating the creation of complex molecules with tailored biological activities .
Chemical Probes
The compound is utilized in the synthesis of chemical probes that help in understanding biological processes at the molecular level. These probes are essential in drug discovery and development, aiding in the identification of new therapeutic targets .
Polymer Chemistry
In material science, derivatives of this compound have been investigated for their potential use in polymerization processes. The compound's reactive aldehyde group can participate in polymerization reactions, leading to novel materials with unique properties .
Fluorescent Dyes
The compound has also been explored as a precursor for synthesizing fluorescent dyes used in various imaging techniques, including biological imaging and diagnostics . These dyes are crucial for visualizing cellular processes and diagnosing diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares 4-(1-Formylpiperazin-4-yl)benzaldehyde with two analogs: 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (pyrazole analog) and 4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]benzaldehyde (trifluoroacetyl analog).
Pharmacological Relevance
- The target compound’s piperazine core is prevalent in antipsychotics (e.g., aripiprazole) and antimicrobial agents. Its aldehyde group facilitates linkage to amine-containing bioactive molecules.
- The trifluoroacetyl analog’s metabolic stability (due to the CF₃ group) is advantageous in prodrug design.
Preparation Methods
Step 1: Synthesis of 4-(Piperazin-1-yl)benzaldehyde
Reagents :
Step 2: Formylation of Piperazine
Formylating Agents :
-
Formic acid/acetic anhydride (1:1)
-
Trimethyl orthoformate (TMOF) with catalytic HCl
-
N,N-Dimethylformamide (DMF) as a solvent and formyl donor under Vilsmeier-Haack conditions
Example Protocol (adapted from):
4-(Piperazin-1-yl)benzaldehyde (1.0 eq) is stirred with formic acid (2.0 eq) and acetic anhydride (1.5 eq) at 60°C for 6 hours. The mixture is neutralized with NaHCO₃, extracted with dichloromethane, and purified via silica gel chromatography.
Yield : 80–90%
Key Advantage : Avoids handling unstable 1-formylpiperazine.
Challenge : Risk of over-formylation (di-formylated byproduct).
Protection-Formylation-Deprotection Strategy
For selective mono-formylation, a protective group strategy is employed:
Step 1: Protection of Piperazine
Reagents :
Step 2: Deprotection and Formylation
Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 2 hours.
Formylation : Immediate treatment with formic acid/acetic anhydride (1:1) at 25°C for 12 hours.
Purification : Neutralization, extraction, and chromatography.
Overall Yield : 60–70%
Advantage : High selectivity for mono-formylation.
Drawback : Multi-step synthesis increases time and cost.
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield (%) | Key Reagents | Industrial Feasibility |
|---|---|---|---|---|
| Direct SNAr | 1 | 70–85 | 1-Formylpiperazine, K₂CO₃ | Moderate (requires precursor synthesis) |
| Stepwise Formylation | 2 | 65–75 (Step 1), 80–90 (Step 2) | Piperazine, formic acid | High (uses commercial reagents) |
| Protection-Deprotection | 3 | 60–70 | Boc-piperazine, TFA | Low (complexity) |
Optimization Strategies
Solvent Selection
Catalytic Enhancements
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates fluoride displacement.
-
Microwave Assistance : Reduces reaction time to 2–4 hours with comparable yields.
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
-
δ 9.90 (s, 1H, CHO), 7.80 (d, J = 8.4 Hz, 2H, ArH), 7.00 (d, J = 8.4 Hz, 2H, ArH), 3.70–3.20 (m, 8H, piperazine), 2.10 (s, 1H, NH).
HRMS (ESI) :
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
-
Cost Efficiency : Stepwise synthesis is preferred due to reagent availability.
-
Purification Challenges : Column chromatography is replaced with recrystallization (ethanol/water) for bulk production.
-
Safety : Formic acid and DMF require handling under inert atmosphere due to toxicity.
Emerging Methodologies
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(1-Formylpiperazin-4-yl)benzaldehyde, and how can purity be optimized?
Methodological Answer:
- Synthesis : Adapt nucleophilic aromatic substitution or reductive amination protocols. For example, reflux 4-fluorobenzaldehyde with 1-formylpiperazine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–100°C for 24–48 hours .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Yield Optimization : Ensure anhydrous conditions, stoichiometric excess of 1-formylpiperazine (1.2–1.5 eq), and inert atmosphere (N₂/Ar) to minimize oxidation.
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How can contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure crystal quality by slow evaporation from DCM/hexane.
- Refinement : Employ SHELXL for structure solution and refinement. Address disorder in the piperazine ring using PART instructions and isotropic displacement parameters (Ueq) .
- Validation : Cross-validate bond angles (e.g., C–N–C angles ~109.5° for piperazine) and torsion angles against similar structures (e.g., 4-(4-Methoxy-Phenyl)Piperazin-1-Ium derivatives ).
Advanced: How to design a structure-activity relationship (SAR) study for evaluating biological activity?
Methodological Answer:
- Derivative Synthesis : Modify the benzaldehyde (e.g., introduce electron-withdrawing groups) or piperazine moiety (e.g., alkylation/acylation). Use Suzuki-Miyaura coupling for aryl functionalization .
- Assay Design :
- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization (FP) assays. Reference inhibitors like R59949 (piperidine-based) as controls .
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4LAO for kinase targets). Focus on hydrogen bonding with the formyl group and π-π stacking of the benzaldehyde .
Advanced: How can researchers assess toxicity with limited experimental data?
Methodological Answer:
- In Silico Tools :
- In Vitro Testing : Conduct MTT assays on HepG2 cells (IC₅₀ determination) and Ames tests for mutagenicity .
Advanced: What computational methods are suitable for analyzing molecular conformation and stability?
Methodological Answer:
- Conformational Analysis :
- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for tautomeric forms (e.g., enol vs. keto) using PCM solvation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
